3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide involves cyclization reactions and careful manipulation of functional groups to achieve the desired molecular architecture. For example, derivatives have been synthesized through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, with their structures verified using elemental analysis, IR, ^(1)H NMR, and ^(13)C NMR techniques (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and NMR spectroscopy, providing insights into their three-dimensional conformations and the spatial arrangement of their functional groups. For instance, compound 3i among the derivatives studied by Jin et al. (2006) was provided with X-ray crystallographic data, underscoring the importance of structural analysis in understanding these molecules' chemical behavior and biological activity.
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of multiple methoxy groups and the benzoyl amino moiety, which participate in various intermolecular interactions and reactions. For example, the synthesis process often involves reactions such as esterification, amidation, and reductive cyclization, indicating a rich chemistry that can be harnessed for further derivatization and exploration of biological activities (Jin et al., 2006).
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has identified compounds related to 3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide with significant antimicrobial and antioxidant activities. For instance, a study on endophytic Streptomyces sp. YIM 67086 revealed new benzamide compounds exhibiting antimicrobial activities against various pathogens and potent antioxidant activity, suggesting their potential application in the development of new antimicrobial and antioxidant agents (Yang et al., 2015).
Synthetic Methodologies for Drug Analogues
In synthetic chemistry, derivatives of the compound have been used to create analogues of drugs with improved systemic exposure, such as an analogue of the osteoarthritis drug rhein, indicating its utility in the synthesis of potentially more effective therapeutic agents (Owton et al., 1995).
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O10/c1-39-25-13-19(9-11-23(25)35-33(37)21-15-27(41-3)31(45-7)28(16-21)42-4)20-10-12-24(26(14-20)40-2)36-34(38)22-17-29(43-5)32(46-8)30(18-22)44-6/h9-18H,1-8H3,(H,35,37)(H,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNSWSWRYIGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide |
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